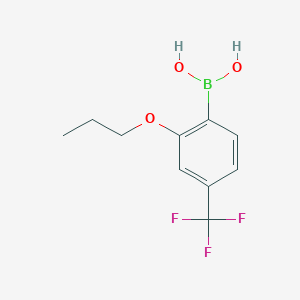

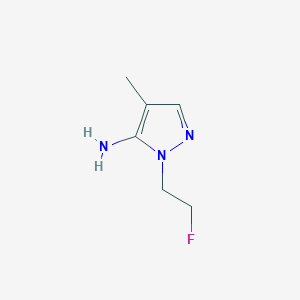

![molecular formula C20H20N4O B2605901 4-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)morpholine CAS No. 172038-68-5](/img/structure/B2605901.png)

4-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)morpholine” is a complex organic compound . It contains a total of 45 atoms, including 20 Hydrogen atoms, 20 Carbon atoms, 4 Nitrogen atoms, and 1 Oxygen atom . The molecule has a total of 49 bonds, including 29 non-Hydrogen bonds, 20 multiple bonds, 3 rotatable bonds, and 20 aromatic bonds .

Synthesis Analysis

The synthesis of indolo[3,2-b]quinoxaline derivatives has been reported in the literature. The majority of the approaches rely on transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization, as well as intramolecular oxidative cyclodehydrogenation processes .Molecular Structure Analysis

The molecular structure of “this compound” includes 1 five-membered ring, 4 six-membered rings, 2 nine-membered rings, and 1 ten-membered ring . It also contains 1 tertiary amine (aliphatic), 1 ether (aliphatic), and 1 Pyrrole .Chemical Reactions Analysis

The most frequently employed synthetic route to indolo[2,3-b]quinoxaline derivatives relies on the condensation reactions of isatin with o-phenylenediamine . The usual catalysts in such reactions are Brønsted acids, for example, acetic, formic, or hydrochloric acid .Physical And Chemical Properties Analysis

The compound is a yellow solid with a melting point of 245–246 °C . Its IR (KBr, ν, cm −1) is 3123, 3078, 1582, 1467, 1237, 1051, 752 . The 1 H NMR (DMSO-d 6, 300 MHz) δ ppm is 8.43 (d, 1H, J = 6.86 Hz), 8.29 (d, 1H, J = 7.84 Hz), 8.12 (d, 1H, J = 7.84 Hz), 7.86 (s, 1H), 7.61–7.77 (m, 6H), 7.33–7.42 (m, 4H), 5.88 (s, 2H) .Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on the synthesis of indolo[3,2-b]quinoxalines due to their potent biological activities. Shibinskaya et al. (2010) synthesized new 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines, demonstrating their low toxicity and potent antiviral and interferon-inducing abilities. The morpholine derivatives were highlighted for their significant antiviral activity with minimal cytotoxicity (Shibinskaya et al., 2010). Additionally, Yegorova et al. (2016) investigated the interaction of a similar compound with human serum albumin (HSA), revealing a strong quenching ability and providing insights into its potential pharmacokinetic behaviors (Yegorova et al., 2016).

Biological Activities and Applications

Antiviral and Immunomodulatory Effects: Antonovych et al. (2015) explored the effects of 6-(2-morpholin-4-yl-ethyl)-6H-indolo[2,3-b]quinoxaline on biomarkers of inflammation, finding that it enhanced innate antiviral resistance without significantly raising autoimmunological risks (Antonovych et al., 2015).

DNA Interaction and Anticancer Potential: Research into the interaction with DNA and the cytotoxicity of indolo[2,3-b]quinoxaline derivatives has shown promising results. Arimondo et al. (2001) investigated the interaction with DNA of a series of compounds related to indolo[2,3-b]quinoxalines, revealing their potential as anticancer agents due to their DNA-binding properties (Arimondo et al., 2001).

Mechanism of Action

Biochemical Pathways

While specific pathways affected by this compound are not well-documented, we can speculate based on related indoloquinoxalines. These derivatives often impact cellular processes such as cell proliferation, apoptosis, and gene expression. Researchers have observed antiviral, antitumor, and antidiabetic activities associated with indoloquinoxalines .

Action Environment

Environmental factors, such as pH, temperature, and coexisting molecules, can influence the compound’s efficacy and stability. Understanding these environmental conditions is essential for optimizing its therapeutic potential.

: Sadykhov, G. A. o., & Verbitskiy, E. V. (2022). Modern methods for the synthesis of indolo[2,3-b]quinoxalines. Chemistry of Heterocyclic Compounds, 58(1), 684–686. Link

Future Directions

The future directions of “4-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)morpholine” could involve further exploration of its potential biological activities, given its structural similarity to other indolo[3,2-b]quinoxaline derivatives that exhibit antiviral, antitumor, and antidiabetic activity . Additionally, new methods for its synthesis could be explored, potentially improving yield and efficiency .

Biochemical Analysis

Biochemical Properties

Indolo[2,3-b]quinoxaline derivatives, the parent compounds, have been reported to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the derivative.

Cellular Effects

Other indolo[2,3-b]quinoxaline derivatives have been reported to exhibit antiviral, antitumor, and antidiabetic activity . These effects are likely mediated through interactions with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Other indolo[2,3-b]quinoxaline derivatives have been reported to exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Other indolo[2,3-b]quinoxaline derivatives have been reported to exhibit high stability and low reduction potential .

properties

IUPAC Name |

4-(2-indolo[3,2-b]quinoxalin-6-ylethyl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O/c1-4-8-18-15(5-1)19-20(22-17-7-3-2-6-16(17)21-19)24(18)10-9-23-11-13-25-14-12-23/h1-8H,9-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFVLXWUDVQMAHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

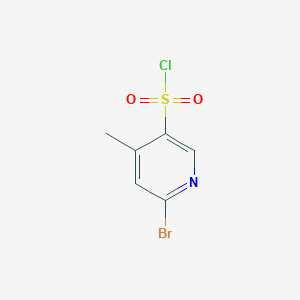

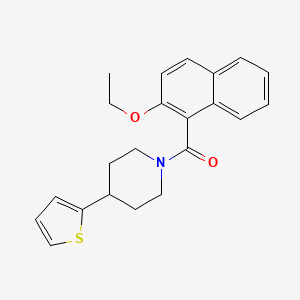

![2-chlorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2605818.png)

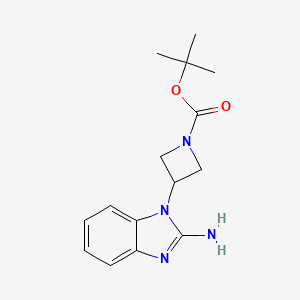

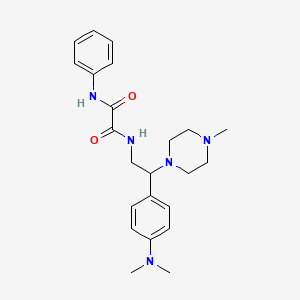

![N-allyl-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B2605820.png)

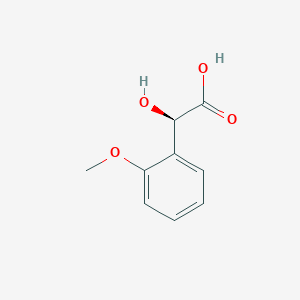

![7-[1-(3-Methoxyphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2605826.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)butyramide](/img/structure/B2605829.png)

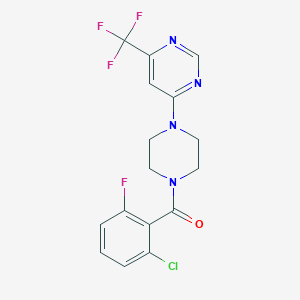

![7-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2605833.png)

![Methyl 8-bromo-6-chloroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B2605837.png)